N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541352
InChI: InChI=1S/C17H19N3O2/c1-4-7-14-12(5-2)16(15-8-6-9-22-15)13(10-18)17(20-14)19-11(3)21/h6,8-9H,4-5,7H2,1-3H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide

CAS No.:

Cat. No.: VC14541352

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide -

Specification

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide
Standard InChI InChI=1S/C17H19N3O2/c1-4-7-14-12(5-2)16(15-8-6-9-22-15)13(10-18)17(20-14)19-11(3)21/h6,8-9H,4-5,7H2,1-3H3,(H,19,20,21)
Standard InChI Key IBMGMBMDZRTWPV-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CO2)CC

Introduction

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide is a complex organic compound belonging to the class of pyridine derivatives. It features a unique molecular structure that includes multiple functional groups such as a cyano group, an ethyl chain, a furan ring, and an acetamide moiety. These diverse structural elements suggest potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5-ethylpyridine with furan derivatives under specific conditions to form the desired compound.

Potential Applications

Compounds with similar structures often exhibit biological activity, although specific mechanisms for N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide are not widely documented. Further studies are needed to elucidate its precise mechanisms of action, particularly in pharmacological contexts.

Chemical Reactions

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide can participate in several chemical reactions due to its functional groups. These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently and selectively.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator